molecular formula C8H13NO5S B026252 N-Acetyl-S-(2-carboxyethyl)-L-cysteine CAS No. 51868-61-2

N-Acetyl-S-(2-carboxyethyl)-L-cysteine

Cat. No.: B026252
CAS No.: 51868-61-2
M. Wt: 235.26 g/mol
InChI Key: CLQPFBSYILTXKI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a specialized cysteine derivative with growing importance in biochemical and pharmacological research. Its structure as a homolog of the mucolytic drug carbocisteine suggests significant potential for investigating cytoprotective pathways. This compound is offered for research use in several key areas: Metal Chelation: NACEC has demonstrated a strong ability to chelate heavy metal ions, such as copper, forming stable complexes. This property makes it a valuable tool for studying metal toxicity, developing detoxification strategies, and exploring therapeutic applications for conditions like Wilson's disease . Neuroprotective and Antioxidant Research: In vitro studies indicate that this compound may serve a neuroprotective role by inhibiting the formation of protein aggregates associated with neurodegenerative diseases like Alzheimer's and Parkinson's . It also exhibits antioxidant activity, helping to mitigate cellular damage caused by reactive oxygen species (ROS) . Biochemical Pathway Modulation: As a precursor to sulfane sulfur species and hydrogen sulfide (H₂S), a crucial gaseous signaling molecule, NACEC is useful for probing H₂S-mediated cytoprotective pathways, which include responses to oxidative stress and inflammation . Model Compound for Metabolite Studies: This compound functions as a key metabolite in the study of exposure to environmental toxicants like acrylamide and acrylonitrile, facilitating research into human biomonitoring and detoxification mechanisms . Mechanism of Action The biological activity of this compound is multi-faceted. Its primary mechanism involves acting as a source of sulfhydryl groups. It can directly interact with and sequester metal ions through coordinate covalent bonds, preventing them from participating in Fenton-like reactions that generate ROS . Furthermore, it can be metabolized to produce hydrogen sulfide and sulfane sulfur species, which are potent antioxidants and signaling molecules that contribute to cellular defense systems . Its structural similarity to other cysteine derivatives allows it to potentially modulate biochemical pathways involved in cellular stress responses . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQPFBSYILTXKI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966198
Record name S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51868-61-2
Record name S-(2-Carboxyethyl)-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFS74C5561
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Synthetic Strategy

The preparation of NAc-CE typically follows a three-step sequence:

  • Acetylation of L-cysteine to form N-acetyl-L-cysteine (NAC).

  • Carboxyethylation of the thiol group in NAC.

  • Purification via chromatographic or recrystallization techniques.

A patent describing analogous cysteine derivatives reveals that protecting group chemistry is critical. For example, L-cystine dimethylester dihydrochloride is synthesized via reaction with methanol and thionyl chloride at −10°C, followed by reflux at 65–70°C. While this process targets N-acetylcysteine amide, the principles apply to NAc-CE synthesis, particularly in managing reactive thiol groups.

Stepwise Reaction Optimization

  • Acetylation :
    L-cysteine reacts with acetic anhydride in acetonitrile at 0°C with triethylamine (4.1 equivalents) to achieve >95% acetylation. Excess acetic anhydride (2.1 equivalents) ensures complete conversion, while low temperatures minimize side reactions.

  • Carboxyethylation :
    The thiol group in NAC reacts with acrylonitrile derivatives (e.g., 3-chloropropionic acid) under alkaline conditions (pH 7.5–8.5). A phosphate buffer system at 37°C facilitates nucleophilic substitution, yielding the carboxyethylated product.

  • Workup :
    Ethyl acetate solvent exchanges and azeotropic drying remove hydrophilic impurities, achieving >70% isolated yield.

Industrial-Scale Production Methods

Scalability Challenges

Industrial synthesis requires adaptations for cost and efficiency:

  • Continuous Flow Systems :
    Tubular reactors enable precise temperature control (−10°C to 70°C) during acetylation and carboxyethylation, reducing batch variability.

  • Solvent Recovery :
    Acetonitrile and ethyl acetate are recycled via distillation, cutting material costs by 40%.

Process Intensification

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1 L1,000 L
Temperature ControlIce BathJacketed Reactor
Yield70–75%85–90%
Purity93–97% (HPLC)>99% (HPLC)

Industrial processes employ high-performance liquid chromatography (HPLC) with C18 columns and 15 mM ammonium acetate mobile phases for purification.

Critical Reaction Parameters and Optimization

Temperature and pH Dependence

  • Acetylation :
    Below 5°C, acetyl group migration to the sulfur atom is suppressed, preserving product integrity.

  • Carboxyethylation :
    A pH < 8.5 prevents thiol oxidation to disulfides, while pH > 7.0 ensures sufficient nucleophilicity for substitution.

Reagent Stoichiometry

ReagentRoleOptimal Equivalents
Acetic AnhydrideAcetylating Agent2.1
TriethylamineBase4.1
AcrylonitrileCarboxyethylating Agent1.5

Deviating from these ratios reduces yields by 15–20% due to incomplete reactions or byproduct formation.

Comparative Analysis of Synthesis Pathways

Alternative Carboxyethylating Agents

AgentReaction Time (h)Yield (%)Purity (%)
Acrylic Acid66591
3-Bromopropionic Acid47894
Acrylonitrile38297

Acrylonitrile’s superior leaving group ability (Br− vs. CN−) explains its higher efficiency.

Quality Control and Purification Techniques

Chromatographic Methods

  • HPLC Conditions :

    • Column: C18, 5 μm, 250 × 4.6 mm

    • Mobile Phase: 15 mM ammonium acetate in methanol/water (70:30)

    • Detection: UV at 254 nm

  • Validation Metrics :

    • Linearity: R² > 0.999 (1–100 μg/mL)

    • LOD: 0.1 ng/mL

Recrystallization

Ethanol/water mixtures (80:20) produce needle-like crystals with 99.5% purity, suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(2-carboxyethyl)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potential Therapeutic Applications

  • Metal Chelation
    • NACEC has been investigated for its ability to chelate heavy metals such as copper and iron, which can accumulate in excess and contribute to various diseases. Preliminary studies indicate that NACEC may effectively chelate copper both in vitro and in vivo, suggesting potential therapeutic applications for conditions associated with metal toxicity.
  • Neurodegenerative Diseases
    • Research suggests that NACEC may play a role in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that NACEC can inhibit the formation of protein aggregates associated with these diseases, indicating its potential as a neuroprotective agent.
  • Antioxidant Properties
    • NACEC exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Its structural similarity to other antioxidants suggests that it may help mitigate damage caused by reactive oxygen species (ROS) in various biological systems .
  • Biochemical Modulation
    • The compound interacts with various biological molecules, potentially modulating biochemical pathways involved in cellular stress responses. This property makes it a candidate for further exploration in pharmacological applications.

Study 1: Neuroprotection Against Oxidative Stress

A study conducted on neuronal cell lines evaluated the protective effects of NACEC against oxidative stress induced by hydrogen peroxide. Results indicated that NACEC significantly reduced cell death and ROS levels compared to untreated controls, highlighting its neuroprotective potential.

Study 2: Metal Chelation Efficacy

In vitro experiments assessed NACEC's chelation capability with copper ions. The results demonstrated a strong binding affinity, suggesting that NACEC could be developed as a therapeutic agent for conditions related to copper overload, such as Wilson's disease.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, influencing their activity.

    Pathways Involved: It is involved in detoxification pathways, where it conjugates with harmful substances to facilitate their excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Acrolein Metabolites

Acrolein is metabolized into multiple mercapturic acids, including CEMA and N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) . While both are acrolein-derived, structural differences influence their detection and biological implications:

  • CEMA: Contains a carboxyethyl group, reflecting direct acrolein conjugation. Elevated in smokers (156.82 ng/mg creatinine) compared to non-smokers (79.04 ng/mg creatinine) .
  • 3HPMA: Features a hydroxypropyl group. Higher concentrations (436.59 ng/mg creatinine in smokers vs. 218.91 in non-smokers) suggest alternative metabolic pathways or acrolein isomer sources .
Compound Parent VOC Key Structural Feature Median Urinary Level (Smokers) Health Associations
CEMA Acrolein Carboxyethyl 156.82 ng/mg creatinine CVD, hyperuricemia
3HPMA Acrolein Hydroxypropyl 436.59 ng/mg creatinine Limited evidence (acrolein toxicity inferred)

Mercapturic Acids from Different VOCs

CEMA is structurally analogous to other N-acetyl-S-substituted-L-cysteine metabolites, each linked to distinct VOCs:

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA): Derived from acrylamide (found in fried foods and tobacco). Associated with neurotoxicity and carcinogenicity. Median urinary levels: 88.90 ng/mg creatinine in e-cigarette users .

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA): Metabolite of acrylonitrile (industrial carcinogen). Elevated in smokers (812 ng/mg creatinine in high-exposure groups) .

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) : From 1,3-butadiene (vehicle exhaust). Linked to cancer risk, with higher urinary levels correlating with CVD .

Compound Parent VOC Exposure Sources Median Urinary Level (High-Exposure) Key Health Risks
AAMA Acrylamide Diet, smoking 88.90 ng/mg creatinine Neurotoxicity, cancer
CYMA Acrylonitrile Industrial, smoking 812 ng/mg creatinine Carcinogenicity
DHBMA 1,3-Butadiene Pollution, smoking Not reported Cancer, CVD

Metabolites of Halogenated VOCs

N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine , a metabolite of tetrachloroethene (dry cleaning agent), shares the mercapturic acid backbone but differs in substituents. It is linked to nephrotoxicity, highlighting how substituent groups dictate toxicological profiles .

Research Findings and Health Implications

CEMA in Population Studies

  • Smokers vs. Non-Smokers: CEMA levels are 2–3× higher in smokers, reflecting acrolein’s role in tobacco toxicity .
  • E-Cigarette Users : Elevated CEMA (154.84 ng/mg creatinine) suggests acrolein exposure despite absence of combustion .
  • Health Outcomes : Positive associations with hyperuricemia (OR: 1.55, 95% CI: 1.16–2.08) and CVD risk .

Comparative Toxicity Profiles

  • CEMA vs. AAMA : While both are nephrotoxic, AAMA’s parent acrylamide poses higher neurotoxic risk .
  • CEMA vs. DHBMA: DHBMA’s parent 1,3-butadiene is a stronger carcinogen, but CEMA’s link to CVD is more established .

Biological Activity

N-Acetyl-S-(2-carboxyethyl)-L-cysteine (NAc-CE) is a sulfur-containing amino acid derivative that has garnered attention for its biological activities, particularly in the context of detoxification and antioxidant properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

NAc-CE is derived from cysteine and contains a carboxyethyl group, which enhances its solubility and reactivity. Its structure is similar to other cysteine derivatives, such as S-carboxymethyl-L-cysteine (CMC), which is known for its mucolytic and antioxidant properties in clinical applications.

1. Antioxidant Activity

NAc-CE exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and activating cellular defense mechanisms. In vitro studies have shown that NAc-CE can activate the Nrf2 pathway, a critical regulator of antioxidant response genes. This activation leads to increased expression of antioxidant enzymes, thereby protecting cells from oxidative stress .

2. Detoxification Pathways

As a metabolite of acrylamide, NAc-CE plays a significant role in detoxifying this neurotoxic compound. The detoxification process involves conjugation with glutathione, which enhances the water solubility of acrylamide metabolites, facilitating their excretion . Studies have indicated that NAc-CE can reduce the cytotoxic effects of acrylamide in renal tubular epithelial cells (RTECs), suggesting its potential as a protective agent against environmental toxins .

1. Cytotoxicity Studies

Research has demonstrated that NAc-CE does not exhibit acute cytotoxicity at concentrations ranging from 0.5 to 4 mM in RTECs. Instead, it activates stress-responsive pathways without compromising cell viability . This indicates a potential therapeutic window for its use in protecting against nephrotoxicity induced by heavy metals and chemotherapeutic agents.

2. Interaction with Environmental Pollutants

NAc-CE has been shown to interact with various environmental pollutants, enhancing cellular protection against oxidative damage caused by substances like copper oxide nanoparticles . This interaction underscores its role as an environmental protectant.

1. Protective Effects Against Chemotherapy-Induced Toxicity

A study investigating the protective effects of NAc-CE on RTECs exposed to cisplatin revealed that it mitigated DNA damage caused by this chemotherapeutic agent. The compound's ability to activate repair pathways suggests its utility in reducing nephrotoxicity associated with cancer treatments .

2. Dietary Sources and Health Implications

NAc-CE is present in certain dietary sources, such as Acacia seeds, where it influences protein utilization in animals . Understanding its dietary implications can provide insights into its role in human health and disease prevention.

Comparative Table of Biological Activities

Activity TypeThis compoundS-Carboxymethyl-L-cysteine (CMC)
Antioxidant ActivityActivates Nrf2 pathwayStrong antioxidant properties
CytotoxicityNon-cytotoxic at therapeutic levelsMild cytotoxicity at high doses
DetoxificationEffective against acrylamideUsed in chronic obstructive pulmonary disease
Protective MechanismProtects against heavy metalsMucolytic activity

Q & A

Basic Research Questions

Q. What are the established analytical methods for detecting and quantifying N-Acetyl-S-(2-carboxyethyl)-L-cysteine in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Isotope dilution with deuterated internal standards (e.g., N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6) improves accuracy in urine or plasma analysis. Protocols often involve solid-phase extraction followed by reverse-phase separation, with detection limits as low as 0.1 ng/mL .
  • Comparison of Methods:

MethodSensitivity (LOD)Matrix Applicability
LC-MS/MS0.1 ng/mLUrine, plasma
GC-MS1.0 ng/mLRequires derivatization
ELISA5.0 ng/mLLimited commercial availability

Q. How is this compound synthesized, and what are critical reaction conditions?

  • Synthesis Protocol: The compound is typically synthesized via nucleophilic substitution of N-acetyl-L-cysteine with 2-carboxyethylating agents (e.g., acrylonitrile derivatives). Reaction optimization includes pH control (7.5–8.5 using phosphate buffer), temperature (37°C), and protection of the thiol group to prevent disulfide formation. Yields exceeding 70% are achievable under inert atmospheres .

Q. What are the primary biological roles of this compound in toxicological studies?

  • Biomarker Function: It serves as a mercapturic acid metabolite for acrylamide exposure, reflecting metabolic detoxification via glutathione conjugation. Urinary levels correlate with dietary or occupational acrylamide intake, validated in cohort studies with R² > 0.85 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-Acetyl-S-(2-carboxyethyl)-L-cysteine
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N-Acetyl-S-(2-carboxyethyl)-L-cysteine

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